1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BW-A773U is a hydrochloride salt form of a three-substituted fluoranthene derivative belonging to the 2-(arylmethylamino)-1,3-propanediol family. This compound has shown potential antineoplastic activity, meaning it can inhibit the growth of tumors. Upon administration, BW-A773U intercalates with DNA, causing inhibition of DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BW-A773U involves the reaction of 3-fluoranthenylmethylamine with 2-methyl-1,3-propanediol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of BW-A773U follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
BW-A773U undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: BW-A773U can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
BW-A773U has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model for studying DNA intercalation and its effects on DNA synthesis.
Biology: BW-A773U is employed in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: The compound’s antineoplastic activity makes it a candidate for cancer research and potential treatment options.
Industry: BW-A773U is used in the development of new drugs and therapeutic agents due to its unique chemical properties
Mechanism of Action
BW-A773U exerts its effects by intercalating with DNA, which means it inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, inhibiting DNA synthesis and ultimately leading to cell death. The molecular targets of BW-A773U include the DNA itself and the enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
BW-A770U: Another arylmethylaminopropanediol with similar DNA intercalating properties.
BW-A502U: A related compound with comparable antineoplastic activity.
Uniqueness
BW-A773U is unique due to its specific structure, which allows it to intercalate with DNA more effectively than some of its counterparts. This unique property makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
96404-52-3 |
---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H21NO2/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19/h2-10,22-24H,11-13H2,1H3 |
InChI Key |
YTHQUBIKIOUZBQ-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
Canonical SMILES |
CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |
Key on ui other cas no. |
96404-52-3 |
Synonyms |
1,3-propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl- 773U82 773U82 mesylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.